Product packaging for Antimony bromide oxide(Cat. No.:CAS No. 12323-32-9)

Antimony bromide oxide

Cat. No.: B576545
CAS No.: 12323-32-9
M. Wt: 726.843
InChI Key: YNOMPXLTSORNQK-UHFFFAOYSA-L
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Description

Antimony bromide oxide is an inorganic compound of interest in advanced materials research. One specific form of this compound, hydroxyl-containing antimony oxide bromide (AOB) with the molecular formula Sb₈O₁₀(OH)₂Br₂ , can be synthesized as nanorods and has demonstrated significant value in biotechnology applications . Its unique structure, featuring functional hydroxyl groups, provides a hydrophilic and biocompatible surface. This makes it an excellent matrix for immobilizing biomolecules like enzymes, helping to stabilize them and retain their bioactivity . Researchers have successfully combined these AOB nanorods with the biopolymer chitosan to create porous, composite films for biosensors. These films facilitate direct electron transfer between the embedded enzyme (e.g., Horseradish peroxidase) and an electrode, enabling the development of highly sensitive, reagentless third-generation biosensors for detecting substances like hydrogen peroxide . The properties of this compound derivatives make them promising candidates for further exploration in (bio)analytical chemistry, biofuel cells, and other biomedical devices . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2O5Sb4 B576545 Antimony bromide oxide CAS No. 12323-32-9

Properties

CAS No.

12323-32-9

Molecular Formula

Br2O5Sb4

Molecular Weight

726.843

IUPAC Name

antimony(3+);oxygen(2-);dibromide

InChI

InChI=1S/2BrH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2

InChI Key

YNOMPXLTSORNQK-UHFFFAOYSA-L

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Br-].[Br-].[Sb+3].[Sb+3].[Sb+3].[Sb+3]

Synonyms

tetrantimony dibromide pentaoxide

Origin of Product

United States

Synthetic Methodologies for Antimony Bromide Oxide

Hydrothermal Synthesis Routes

Hydrothermal synthesis is a prominent method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for synthesizing antimony bromide oxides due to its ability to control crystal growth and morphology.

pH-Regulated Hydrothermal Synthesis Protocols

The pH of the reaction medium is a critical parameter in the hydrothermal synthesis of antimony bromide oxides, such as Sb₄O₅Br₂. researchgate.net A pH-regulated hydrothermal method has been successfully employed to synthesize Sb₄O₅Br₂ crystallites. researchgate.net In this process, the pH of the precursor solution is carefully adjusted to control the hydrolysis and condensation reactions that lead to the formation of the desired product. Research has shown that the surface morphology of antimony bromide compounds can be significantly altered by varying the pH during synthesis. researchgate.net For instance, different pH levels can lead to the formation of distinct microstructures. researchgate.net This pH control is crucial for tailoring the material's properties for specific applications. The synthesis is typically carried out in a Teflon-lined stainless steel autoclave where the reactants are heated for a specific duration. acs.org

Investigations into Precursor Influence and Reaction Condition Optimization

The choice of precursors and the optimization of reaction conditions are paramount in achieving the desired phase and morphology of antimony bromide oxide. In hydrothermal synthesis, precursors such as antimony(III) chloride (SbCl₃) or other antimony salts are often used. acs.orgusm.my The reaction temperature and time are also crucial variables that influence the final product. researchgate.net For example, studies on similar antimony oxides have shown that reaction parameters play a vital role in controlling the morphology of the resulting microstructures. researchgate.net The use of structure-directing agents or templates, like cetyltrimethylammonium bromide (CTAB), can also influence the growth and assembly of the nanocrystals. science.gov Optimization of these parameters allows for the synthesis of antimony bromide oxides with controlled crystallite size, which in turn affects their physical and chemical properties.

Solid-State Reaction Pathways

Solid-state reactions provide an alternative route for the synthesis of antimony bromide oxides. This method typically involves the high-temperature reaction of solid precursors. For instance, antimony oxides can be reacted with bromine sources in the solid state to yield the desired bromide oxide. stackexchange.com This method is often used in the synthesis of mixed-metal oxides and can be adapted for this compound production. rsc.org The reaction of antimony trioxide (Sb₂O₃) with a brominated flame retardant like tetrabromobisphenol A (TBBPA) at elevated temperatures has been shown to produce antimony bromide species. researchgate.net The bromination reaction occurs below 340 °C, following the thermal decomposition of the bromine source. researchgate.net While solid-state reactions can be straightforward, they may require high temperatures and can sometimes lead to products with less controlled morphology compared to solution-based methods.

Solution-Phase Synthetic Approaches

Solution-phase synthesis offers a versatile and often milder alternative to solid-state reactions for preparing antimony bromide oxides. These methods provide excellent control over stoichiometry, particle size, and morphology.

Formation of Antimony Bromide Oxides via Controlled Hydrolysis of Antimony(III) Bromide

Antimony(III) bromide (SbBr₃) can be hydrolyzed in a controlled manner to produce antimony bromide oxides. The reaction involves the partial hydrolysis of SbBr₃, where some of the bromide ions are replaced by oxide or hydroxide (B78521) ions from water. The general reaction can be represented as:

2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr

By carefully controlling the reaction conditions, such as the concentration of reactants, temperature, and the presence of additives, it is possible to isolate intermediate this compound species rather than the fully hydrolyzed antimony trioxide. This method allows for the formation of various antimony oxyhalides.

Mechanistic Studies of Reactions Involving Antimony(III) Oxide and Bromine/Bromide Sources

The reaction between antimony(III) oxide (Sb₂O₃) and various bromine or bromide sources is a key process in the formation of this compound. stackexchange.com For instance, the reaction of Sb₂O₃ with hydrobromic acid (HBr) can yield antimony bromide species. This reaction is fundamental to understanding the role of antimony compounds as flame retardants, where they react with halogenated compounds upon combustion. stackexchange.com Mechanistic studies indicate that at elevated temperatures, halogenated compounds decompose to produce hydrogen halides (like HBr), which then react with antimony oxide to form volatile antimony trihalides or oxyhalides. stackexchange.com These species are believed to act as radical traps in the vapor phase, inhibiting the combustion process. stackexchange.com Investigations into the reaction between Sb₂O₃ and hydrobromic acid, originating from the thermal decomposition of brominated compounds, have shown that the bromination reaction takes place at temperatures around 280 °C. researchgate.net

Directed Synthesis of Specific Crystallographic Phases and Morphologies

The controlled synthesis of this compound, specifically antimony(III) oxybromide (Sb₄O₅Br₂), allows for the targeted formation of distinct crystallographic phases and morphologies. Research has demonstrated that hydrothermal and solvothermal methods are particularly effective for this purpose, with reaction parameters such as pH, solvent, and temperature playing crucial roles in directing the final product's characteristics.

A notable example is the pH-regulated hydrothermal synthesis of Sb₄O₅Br₂ crystallites. In a study by Paula et al. (2022), Sb₄O₅Br₂ was synthesized by reacting antimony(III) chloride with potassium bromide and adjusting the pH with sodium hydroxide. rsc.org The reaction was conducted in a Teflon-lined stainless-steel autoclave at 230 °C. This method successfully produced single crystals of Sb₄O₅Br₂, which were determined to crystallize in the monoclinic space group P2₁/c. rsc.org

The morphology of the resulting Sb₄O₅Br₂ was found to be highly dependent on the pH of the synthesis medium. The study revealed that variations in pH led to distinct surface morphologies of the bromide compounds, whereas the chloride analogues (Sb₄O₅Cl₂) did not exhibit similar morphological changes with pH. rsc.org This highlights a key strategy for the directed synthesis of specific morphologies in antimony oxybromide compounds.

Solvothermal synthesis offers another versatile route for controlling the phase and morphology of antimony-based oxides and oxyhalides. uni-regensburg.deresearchgate.net For instance, while not specific to the bromide, the solvothermal synthesis of antimony oxychloride has shown that the choice of solvent (e.g., ethylene (B1197577) glycol vs. toluene) can selectively produce different phases of Sb₂O₃ (cubic vs. orthorhombic). libis.be This principle of solvent-controlled phase selection is applicable to the broader family of antimony oxyhalides, including this compound. By carefully selecting the solvent system, it is possible to influence the nucleation and growth kinetics, thereby directing the formation of a desired crystallographic phase.

The following table summarizes the key parameters for the directed synthesis of antimony oxybromide.

ProductSynthesis MethodPrecursorsKey ParametersResulting Phase/MorphologyReference
Sb₄O₅Br₂HydrothermalSbCl₃, KBr, NaOHpH-regulated, 230 °CMonoclinic (P2₁/c), morphology varies with pH rsc.org

Synthesis of Antimony Bromide Organic-Inorganic Hybrid Compounds

The synthesis of organic-inorganic hybrid compounds incorporating antimony bromide has garnered significant interest due to their tunable structures and promising optical properties. acs.org These materials are typically synthesized via solution-based methods, where the choice of organic cation and the stoichiometry of the reactants are critical in determining the final crystal structure.

A key strategy in the synthesis of these hybrids is the use of organic amines or ammonium (B1175870) salts that act as templates, directing the assembly of the inorganic antimony bromide framework. The synthetic method itself can be a critical factor in dictating the final product. For example, Li et al. (2022) demonstrated that two different antimony bromide hybrids, (Bmpip)₂SbBr₅ and (Bmpip)₃Sb₂Br₉, could be obtained by adjusting the synthetic conditions. acs.org Both compounds were synthesized using 1-butyl-1-methylpiperidinium bromide (BmpipBr) and antimony tribromide (SbBr₃). The formation of either the [SbBr₅]²⁻ or the dimeric [Sb₂Br₉]³⁻ anionic structure was dependent on the specific reaction parameters, which in turn led to different crystal structures, both in the P2₁/c space group, and distinct photoluminescent properties. acs.org

The versatility of this synthetic approach is further illustrated by the creation of hybrids with long-chain diamines. Peng et al. (2023) reported the synthesis and characterization of an antimony bromide organic-inorganic hybrid that exhibits switchable phase transition and second-harmonic generation (SHG) properties. researchgate.net This highlights the potential to impart specific functionalities by selecting appropriate organic components.

Furthermore, the introduction of chirality into the organic component can lead to the formation of noncentrosymmetric crystal structures, which are essential for properties like SHG. Qi et al. (2022) successfully synthesized new chiral hybrid antimony halides by employing the chiral amine (R/S)-3-aminopiperidine. acs.org These compounds crystallize in the noncentrosymmetric P2₁2₁2₁ space group and exhibit significant SHG responses. acs.org

The general synthetic approach involves dissolving the antimony halide (e.g., SbBr₃) and the organic salt in a suitable solvent, often with the addition of the corresponding hydrohalic acid (e.g., HBr) to prevent hydrolysis. wikipedia.orgnih.gov Slow evaporation of the solvent or cooling of the solution then leads to the crystallization of the hybrid material.

The table below details examples of synthesized antimony bromide organic-inorganic hybrid compounds.

CompoundOrganic ComponentInorganic PrecursorKey FeaturesReference
(Bmpip)₂SbBr₅1-butyl-1-methylpiperidinium bromideSbBr₃Contains [SbBr₅]²⁻ pyramids, orange emission acs.org
(Bmpip)₃Sb₂Br₉1-butyl-1-methylpiperidinium bromideSbBr₃Contains [Sb₂Br₉]³⁻ dimers, yellow emission acs.org
Chiral Hybrid Halides(R/S)-3-aminopiperidineSbX₃ (X=Cl, Br)Noncentrosymmetric, Second-Harmonic Generation acs.org

Structural Elucidation and Advanced Characterization of Antimony Bromide Oxide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystalline solid. For antimony bromide oxide, this technique has been crucial in determining its precise three-dimensional structure.

The analysis of single crystals of this compound (Sb₄O₅Br₂) has established its crystallographic system and symmetry. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. researchgate.netresearchgate.net The specific space group identified for Sb₄O₅Br₂ is P2₁/c. researchgate.netresearchgate.netuj.edu.pl This space group combines a two-one screw axis (2₁) parallel to the b-axis with a c-glide plane perpendicular to it. ucl.ac.uk The presence of a center of inversion is also a key feature of this space group.

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured. uj.edu.pl These parameters are essential for indexing diffraction patterns and understanding the material's structural framework.

Table 1: Unit cell parameters and crystallographic data for Sb₄O₅Br₂. Data sourced from crystallographic studies. uj.edu.pl

The coordination environment around the antimony(III) centers in Sb₄O₅Br₂ is highly anisotropic, a common feature in compounds with a stereochemically active lone pair of electrons. The Sb³⁺ cations are primarily coordinated by oxygen atoms. uni-stuttgart.de There are crystallographically distinct antimony sites within the structure, each with a unique coordination polyhedron.

The Sb-O bond lengths are in the range of 1.89 to 2.51 Å, indicating strong covalent interactions that form the primary framework of the structure. uni-stuttgart.de In contrast, the bromide ions are located at significantly greater distances from the antimony centers, with Sb³⁺···Br⁻ separations ranging from 3.02 to 3.66 Å. uni-stuttgart.de These long distances suggest that the bromide ions are not part of the primary coordination sphere and have weaker, more ionic interactions with the antimony-oxygen framework. The coordination geometry around the Sb(III) atoms can be described as distorted polyhedra, such as ψ¹-tetrahedra, due to the spatial influence of the non-bonding lone pair of electrons.

Table 2: Range of interatomic distances around the antimony centers in Sb₄O₅Br₂. uni-stuttgart.de

The crystal structure of Sb₄O₅Br₂ is characterized by a distinct layered architecture. researchgate.netcore.ac.uk The strong, covalent Sb-O bonds form infinite, two-dimensional [Sb₄O₅]²⁺ layers that are parallel to the crystallographic ab plane. researchgate.net These layers can be described as an antimony-oxygen cage-like network. researchgate.net

The structural chemistry of antimony(III) halides and oxyhalides is diverse, exhibiting a range of motifs from simple molecular units to complex polymers. Antimony tribromide (SbBr₃) itself exists as discrete molecules with a trigonal pyramidal geometry in the solid state. core.ac.ukwikipedia.org

When reacting with other ligands or forming complex salts, antimony bromide can generate various anionic species. These include isolated [SbBr₅]²⁻ anions with square pyramidal geometry and dimeric or polymeric anions where [SbBr_n] polyhedra share edges or corners. nih.govresearchgate.net

A predominant structural motif in antimony oxyhalides is the formation of extended structures based on Sb-O covalent networks. uni-stuttgart.de In compounds like Sb₄O₅Br₂ and the isostructural Sb₄O₅Cl₂, this manifests as two-dimensional layers. researchgate.netcore.ac.uk In other oxyhalides, such as Sb₅O₇I, the structure can be composed of complex strands or other polymeric arrangements of [SbO_n] polyhedra (e.g., ψ¹-tetrahedra or ψ¹-square pyramids), with halide ions occupying spaces within or between these networks. uni-stuttgart.de This tendency to form robust Sb-O substructures is a defining characteristic of this class of compounds.

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of materials by probing the interaction of electromagnetic radiation with matter. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, investigates the vibrational modes of molecules, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. triprinceton.orgnih.gov IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. nih.gov In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the energy shift of the scattered light corresponds to the vibrational frequencies of modes that cause a change in the molecule's polarizability. wikipedia.org Together, they provide a comprehensive "fingerprint" of a compound's covalent bonds. nih.govwikipedia.org

The vibrational spectrum of this compound is characterized by modes corresponding to the stretching and bending of its constituent Sb-O and Sb-Br bonds. The assignment of these modes can be made by comparison with related antimony oxides and bromoantimonates. frontiersin.orgwikipedia.org The fundamental vibrations are expected in distinct regions of the spectrum, reflecting the different masses of the atoms and the strengths of the chemical bonds.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopy
Sb-O Stretching600 - 750IR, Raman
Sb-O-Sb Bending/Wagging200 - 500IR, Raman
Sb-Br Stretching (terminal)135 - 220IR, Raman
Sb-Br Stretching (bridging)110 - 130IR, Raman
O-Sb-Br / Br-Sb-Br Bending< 150IR, Raman

This table is based on data from related antimony compounds. frontiersin.orgwikipedia.orgresearchgate.netx-mol.com Specific values for this compound require direct experimental measurement.

The frequencies of vibrational modes are directly related to the strength of the chemical bonds and the masses of the involved atoms. In this compound, the Sb-O stretching vibrations are observed at significantly higher frequencies than the Sb-Br stretching vibrations. frontiersin.orgwikipedia.orgwikipedia.org This indicates that the Sb-O bond is considerably stronger than the Sb-Br bond, a common feature in oxohalides. wikipedia.org

Further analysis can distinguish between different types of bonds within the crystal structure. For instance, in related bromoantimonate compounds, terminal (non-bridging) Sb-Br bonds vibrate at higher frequencies (135–220 cm⁻¹) compared to bridging Sb-Br bonds (110–130 cm⁻¹), reflecting the stronger nature of the terminal bonds. wikipedia.org The Sb-O-Sb vibrations in antimony oxides are typically found in the 600-750 cm⁻¹ region. frontiersin.org The lower frequency region of the spectrum (< 200 cm⁻¹) is dominated by various bending modes, such as O-Sb-Br and Br-Sb-Br, as well as lattice vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy levels. This technique is crucial for determining the optical band gap and understanding the electronic structure of semiconductor materials. wiley.com

The electronic structure of antimony(III) compounds is characterized by the presence of a stereochemically active 5s² lone pair of electrons. The primary absorption feature in the UV-Vis spectrum of antimony(III) oxides and halides is attributed to the electronic transition from the Sb 5s orbital to the Sb 5p orbital. researchgate.net More specifically, this often corresponds to the spin-forbidden ¹S₀ → ³P₁ transition of the Sb³⁺ ion. researchgate.net

The onset of strong absorption in the UV-Vis spectrum allows for the determination of the optical band gap (E_g). While direct experimental data for this compound is not prevalent, analysis of related materials provides an expected range. Antimony oxide iodides exhibit direct band gaps between 2.16 eV and 3.25 eV, depending on the stoichiometry. researchgate.net The various polymorphs of antimony trioxide have band gaps in the range of 2.7 to 3.5 eV. researchgate.net Furthermore, the perovskite-like compound Cs₃Sb₂Br₉ has a direct band gap of 2.62 eV. wiley.com Based on these related systems, this compound is anticipated to be a wide-band-gap semiconductor with an optical band gap likely in the range of 2.5 to 3.5 eV.

PropertyDescriptionTypical Value Range for Antimony(III) Compounds
Primary Electronic Transition Promotion of an electron from the Sb 5s orbital to the Sb 5p orbital (¹S₀ → ³P₁). researchgate.netFar-UV region
Optical Band Gap (E_g) Minimum energy required to excite an electron from the valence band to the conduction band.2.5 - 3.5 eV

This table provides expected values based on data from related antimony compounds. wiley.comresearchgate.netresearchgate.net Precise characteristics for this compound require direct experimental validation.

Assignment of Fundamental Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of antimony-containing compounds in the solid state, although it is less commonly applied to antimony itself compared to other nuclei. researchgate.net The primary isotopes of antimony, ¹²¹Sb and ¹²³Sb, are both quadrupolar, which results in broad NMR signals, making high-resolution measurements challenging. researchgate.netpascal-man.com However, studies on derivatives and complexes of antimony halides provide valuable insights into their coordination environments and intermolecular interactions.

Reactions involving diphenylantimony(V) bromide oxide, (SbPh₂OBr)₂, with diorganodithiophosphinates have been investigated. researchgate.net These reactions lead to the reduction of antimony(V) to antimony(III) and the formation of antimony(III) dithiophosphinates, such as SbPh₂(S₂PR₂), where R can be a methyl, ethyl, or phenyl group. researchgate.net The characterization of these products often involves a combination of spectroscopic techniques, including multinuclear NMR, to understand the complex reaction pathways and the structure of the resulting antimony(III) complexes. researchgate.net

Furthermore, the feasibility of obtaining solid-state NMR spectra for antimony has been explored using high magnetic field strengths and advanced pulse sequences. researchgate.net For instance, the ¹²¹Sb NMR parameters have been measured for compounds like tetraphenylstibonium (B1235638) bromide, revealing information about the local symmetry at the antimony nucleus. researchgate.net The significant quadrupole coupling constant observed for ¹²¹Sb in this compound reflects the trigonal bipyramidal geometry around the antimony atom. researchgate.net

In the context of anion sensing, tetraarylstibonium bromide salts have been synthesized and their interactions with fluoride (B91410) ions studied. acs.org While the focus is often on the fluorescence response, NMR spectroscopy plays a crucial role in characterizing the initial bromide salts and the resulting fluoroantimonate complexes, providing direct evidence of the anion exchange and the new Sb-F bond formation. acs.org

The following table summarizes key NMR data for some antimony bromide derivatives and related compounds.

Compound/ComplexNucleusChemical Shift (ppm)Key FindingsReference
Tetraphenylstibonium bromide¹²¹Sb-CQ(¹²¹Sb) = 159 MHz, indicating trigonal bipyramidal symmetry. researchgate.net
[SbBr₃(NMTU)₃]¹H, ¹³CNot specifiedConfirms coordination of N-methylthiourea to antimony. dergipark.org.tr
Diphenylantimony(V) bromide oxide derivatives¹H, ¹³C, ³¹PNot specifiedCharacterization of Sb(III) dithiophosphinate products. researchgate.net
Tetraarylstibonium bromides¹H, ¹³C, ¹⁹FNot specifiedUsed to characterize starting materials and fluoride complexes. acs.org
Antimony(III) complexes with tridentate ligands¹H, ¹³CBroad signalsIndicates a non-flexible ring system and coordination to antimony. mdpi.com

Advanced Spectroscopic Probes (e.g., X-ray Photoelectron Spectroscopy, X-ray Absorption Spectroscopy)

Advanced spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are instrumental in determining the elemental composition, oxidation states, and local atomic structure of antimony compounds, including this compound and its precursors.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. bris.ac.uk For antimony oxides, XPS can distinguish between different oxidation states, such as Sb(III) and Sb(V). dntb.gov.uarsc.org In the Sb 3d spectrum, peaks at binding energies around 530.8 eV and 540.3 eV are attributed to Sb 3d₅/₂ and Sb 3d₃/₂, respectively. researchgate.net The precise binding energies and peak shapes can indicate the presence of different oxide or oxyhalide species on the surface. Studies on mixed-oxide catalysts containing antimony, such as USb₃O₁₀, have used XPS to confirm that the metals are in the U(V) and Sb(V) states. rsc.org XPS can also track changes in the surface composition and oxidation states after the material has been used as a catalyst, revealing reduction of Sb(V) to Sb(III). rsc.org

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), probes the local geometric and electronic structure around a specific element. academie-sciences.fr XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information about the bond distances and coordination numbers of neighboring atoms.

XAS has been used to study the oxidation process of antimony in various environments. kek.jp For instance, when Sb(III) is introduced into soil, XANES spectra can track its oxidation to Sb(V) over time. kek.jp The absorption edge energy shifts to higher values as the oxidation state increases. EXAFS analysis can reveal changes in the local coordination environment, such as an increase in the Sb-O coordination number from approximately three for Sb(III) to six for Sb(V). kek.jp This technique has also been crucial in understanding the sorption mechanisms of antimony onto minerals, where it can distinguish between inner-sphere complexation and surface precipitation. nih.gov In the case of Sb(V) sorption on jarosite, EXAFS showed that surface precipitation of an Sb(V) oxide species was the dominant mechanism. nih.gov

The table below summarizes representative findings from advanced spectroscopic studies on antimony compounds.

TechniqueCompound/SystemKey FindingsReference
XPSAntimony OxidesDistinguishes between Sb(III) and Sb(V) oxidation states. dntb.gov.uarsc.org
XPSUSb₃O₁₀ CatalystConfirmed U(V) and Sb(V) states; detected reduction of Sb(V) after catalytic use. rsc.org
XPSSb/C CompositeSb 3d peaks at 530.8 eV (3d₅/₂) and 540.3 eV (3d₃/₂). researchgate.net
XASSb(III) in soilMonitored the oxidation of Sb(III) to Sb(V) and the change in Sb-O coordination number. kek.jp
XASSb(V) on JarositeRevealed surface precipitation of an Sb(V) oxide as the sorption mechanism. nih.gov
XANESSb(III) complexesShoulder features in the white line are sensitive to the metal-ligand charge transfer. rsc.org

Microscopic and Morphological Characterization

The physical form, including particle size, shape, and surface features, of this compound and related antimony compounds is critical for their application, particularly in areas like flame retardants. Electron microscopy techniques are central to these investigations.

Analysis of Particle Size Distribution and Anisotropic Growth

The particle size and its distribution for antimony compounds can be controlled through various synthesis methods. For instance, antimony trioxide (Sb₂O₃) nanoparticles with sizes ranging from 2 to 12 nm have been synthesized via chemical reduction. researchgate.net The particle size was found to be influenced by reaction parameters such as temperature, time, and precursor concentration. researchgate.net Another study reported Sb₂O₃ nanoparticles synthesized in the presence of polyvinyl alcohol with sizes ranging from 10 to 80 nm, with some reaching up to 200 nm. researchgate.net

The growth of these particles can be anisotropic, leading to non-spherical shapes. This anisotropic growth can be influenced by the presence of capping agents or by controlling reaction kinetics. rsc.org For example, the use of specific ligands can bind preferentially to certain crystal facets, inhibiting growth in one direction and promoting it in another, leading to the formation of rods or platelets. rsc.org The morphology of antimony oxide microstructures, such as flower-like shapes, has been achieved through simple solution methods, highlighting the potential for controlled, anisotropic growth. researchgate.net

MaterialSynthesis MethodParticle SizeKey ObservationReference
Sb₂O₃ NanoparticlesChemical Reduction2 - 12 nmParticle size increases with reaction temperature and time. researchgate.net
Sb₂O₃ NanoparticlesPolyvinyl alcohol-assisted10 - 80 nm (up to 200 nm)Particles may exhibit various polyhedral configurations. researchgate.net
Sb₂O₃ MicrostructuresSolution MethodMicrometer scaleFormation of flower-shaped microstructures. researchgate.net

Surface Morphology and Microstructure Investigations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are primary tools for investigating the surface morphology and internal microstructure of antimony compounds. Microscopic analysis of the solid residues from the thermal treatment of plastics containing tetrabromobisphenol A (TBBPA) and antimony trioxide (Sb₂O₃) has been used to observe the changes in the material's morphology during the formation and decomposition of this compound intermediates. researchgate.net

TEM studies have revealed that synthesized antimony oxide nanoparticles can be well-distributed and spherical or exist as various polyhedral shapes. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can further confirm that these nanoparticles are crystallographically perfect. researchgate.net SEM has been employed to characterize more complex morphologies, such as the layered surface of microcrystals of α-Sb₂O₄ obtained by calcining an Sb₂O₃ precursor. researchgate.net These investigations are crucial for understanding how the synthesis and processing conditions affect the final material's structure, which in turn influences its properties.

Thermal Analysis Techniques

Thermal analysis methods are essential for understanding the thermal stability and decomposition behavior of this compound and its precursors, which is particularly relevant to its application as a flame retardant.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely used to study the thermal decomposition of materials.

In the context of flame retardants, the interaction between antimony trioxide (Sb₂O₃) and a bromine source, like the decomposition products of tetrabromobisphenol A (TBBPA), is of key interest. TGA studies show that this interaction leads to the formation of volatile antimony bromide species. The bromination reaction occurs at temperatures below 340°C. researchgate.net Volatilization of the formed antimony tribromide (SbBr₃) begins at around 340°C. researchgate.net

Intermediate solid products, such as the antimony bromide oxides Sb₄O₅Br₂ and Sb₈O₁₁Br₂, are formed during this process. researchgate.net These intermediates are themselves thermally unstable and decompose at higher temperatures. TGA shows that these oxybromides decompose to more stable compounds like Sb₂O₃ at temperatures above 440°C. researchgate.net At even higher temperatures, around 650°C, a carbothermic reduction of Sb₂O₃ to metallic antimony can occur. researchgate.net

The thermal decomposition of high-impact polystyrene (HIPS) containing brominated flame retardants and Sb₂O₃ also shows distinct stages in TGA. ccsenet.org The first stage, between 310°C and 370°C, is associated with the initial degradation and the evolution of SbBr₃. researchgate.netccsenet.org

The following table summarizes key thermal decomposition events for antimony compounds relevant to this compound formation.

SystemTemperature Range (°C)EventAtmosphereReference
TBBPA + Sb₂O₃< 340Formation of antimony bromideInert/Oxidative researchgate.net
TBBPA + Sb₂O₃~340Onset of SbBr₃ volatilizationInert/Oxidative researchgate.net
Sb₄O₅Br₂ / Sb₈O₁₁Br₂> 440Decomposition to Sb₂O₃Inert/Oxidative researchgate.net
Sb₂O₃~510Oxidation to Sb₂O₄Air ias.ac.in
Br-HIPS + Sb₂O₃310 - 370First degradation step, evolution of SbBr₃N₂ researchgate.netccsenet.org
Sb₂O₃> 650Carbothermic reduction to metallic SbInert researchgate.net
Antimony Tribromide (SbBr₃)280Boiling Point- fishersci.com

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions. gtiit.edu.cnwikipedia.orgnetzsch.com In a DSC experiment, the difference in heat flow between a sample and a reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. wikipedia.org This allows for the determination of various thermal events such as melting, crystallization, and glass transitions. gtiit.edu.cnmsesupplies.com

In the context of this compound, DSC can be utilized to study its thermal stability and phase transition behavior. For instance, studies on related antimony oxyhalides, such as antimony oxychloride, have employed thermogravimetry along with other techniques to understand their thermal decomposition pathways. akjournals.com Research on the thermal behavior of antimony trioxide (Sb₂O₃), a related compound, has shown significant variations in reported temperatures for thermal events, highlighting the complexity of these systems. researchgate.net DSC analysis of Sb₂O₃ has revealed endothermic peaks associated with the senarmontite-valentinite phase transition, melting, and volatilization. researchgate.net

While specific DSC data for this compound is not extensively detailed in the provided search results, the thermal behavior of similar compounds provides a framework for understanding its potential phase transitions. For example, the thermal treatment of a mixture containing tetrabromobisphenol A (TBBPA) and Sb₂O₃ leads to the formation of intermediate products like Sb₄O₅Br₂ and Sb₈O₁₁Br₂, which subsequently decompose at higher temperatures. researchgate.net This indicates that antimony oxybromides undergo distinct thermal transformations that could be characterized by DSC.

A study on various antimony oxyhalides, including Sb₈O₁₁Br₂, utilized DSC and thermogravimetric (TG) analysis to assess their thermal stability up to 500 °C. rsc.org This suggests that DSC is a suitable technique for probing the phase transitions of this compound within this temperature range. The technique is capable of identifying the temperatures at which these transitions occur and quantifying the associated enthalpy changes.

The table below summarizes thermal events observed in related antimony compounds, which can serve as a reference for potential phase transitions in this compound.

Compound/MixtureObserved Thermal EventTemperature (°C)Technique
Sb₂O₃ (senarmontite)Senarmontite-valentinite phase transition615 ± 3DTA/TGA
Sb₂O₃ (valentinite)Melting654DTA
Sb₂O₃ (valentinite)Volatilization688DTA
TBBPA + Sb₂O₃Formation of SbBr₃~280DSC
TBBPA + Sb₂O₃Volatilization of SbBr₃~340-
TBBPA + Sb₂O₃Decomposition of Sb₄O₅Br₂ and Sb₈O₁₁Br₂> 440-

Chemical Reactivity and Transformation Mechanisms of Antimony Bromide Oxide

Hydrolytic Stability and Reaction Pathways

The formation of antimony bromide oxide is closely linked to the hydrolytic instability of antimony(III) bromide. The reaction pathways involve the formation of various intermediate species, which are often transient and dependent on the specific conditions of temperature and reactant concentrations.

Hydrolysis of Antimony(III) Bromide Leading to Antimony(III) Oxide and Hydrogen Bromide

2 SbBr₃ + 3 H₂O → Sb₂O₃ + 6 HBr hmroyal.com

This process occurs slowly in water, and the resulting antimony(III) oxide is an insoluble solid. stackexchange.comhmroyal.com The formation of corrosive hydrobromic acid is a significant outcome of this reaction. stackexchange.com

Formation and Decomposition of this compound Intermediates during Thermal Treatment and Hydrolysis

Antimony bromide oxides are key intermediates formed during the thermal treatment of materials containing both antimony oxide and a bromine source, a common scenario in flame-retardant systems. stackexchange.comhmroyal.comdiscoveryalert.com.au For example, during the combustion of a polymer containing tetrabromobisphenol A (TBBPA) and antimony(III) oxide, the TBBPA decomposes to produce hydrobromic acid (HBr). This HBr then reacts with the antimony(III) oxide in a bromination reaction that occurs below 340°C. discoveryalert.com.au This leads to the formation of volatile antimony(III) bromide (SbBr₃), which is crucial for the flame-retardant action in the gas phase. discoveryalert.com.aupmcpolymerproducts.com

Within the solid residue of these thermal processes, specific this compound intermediates have been identified. The main intermediate products found are Sb₄O₅Br₂ and Sb₈O₁₁Br₂ . discoveryalert.com.au These compounds are not stable at higher temperatures and decompose to the more stable antimony(III) oxide (Sb₂O₃) at temperatures exceeding 440°C. discoveryalert.com.au The presence of oxygen appears to have only a minor influence on the initial bromination reaction itself. discoveryalert.com.au

The table below summarizes the key thermal events involving this compound intermediates during the thermal treatment of a TBBPA and Sb₂O₃ mixture. discoveryalert.com.au

Temperature RangeEventProducts
< 340°CBromination of Sb₂O₃ by HBr (from TBBPA decomposition)SbBr₃ (gas), Sb₄O₅Br₂ (solid), Sb₈O₁₁Br₂ (solid)
440°C - 650°CPeak volatilization of SbBr₃SbBr₃ (gas)
> 440°CDecomposition of this compound intermediatesSb₂O₃ (solid)
> 650°CCarbothermic reduction of Sb₂O₃Sb (metallic antimony)

Reactivity with Other Halogenating Agents

The reactivity of this compound with other halogenating agents is a key aspect of its chemical behavior, particularly in environments rich in halogens, such as during combustion. Antimony bromide oxides (e.g., SbOBr) are generally considered intermediates in the halogenation of antimony(III) oxide. stackexchange.comhmroyal.com

The reaction sequence in flame retardancy illustrates this principle: antimony(III) oxide first reacts with a halogen source like HBr to form antimony oxybromide (SbOBr) and/or antimony tribromide (SbBr₃). stackexchange.compmcpolymerproducts.com

Sb₂O₃ + 2 HBr → 2 SbOBr + H₂O

If a sufficient concentration of the halogenating agent is present, particularly at elevated temperatures, the reaction is driven towards the formation of the more fully halogenated and volatile antimony(III) bromide. stackexchange.compmcpolymerproducts.com

SbOBr + 2 HBr → SbBr₃ + H₂O

Therefore, in the presence of strong halogenating agents like elemental bromine (Br₂) or excess hydrogen bromide, this compound would likely be converted to antimony(III) bromide. This is consistent with the observation that heated antimony metal reacts vigorously with liquid bromine to form antimony(III) bromide, indicating a strong thermodynamic drive towards the formation of the trihalide. youtube.com

Interactions with Organic Ligands and Complexation Chemistry

Antimony(III) centers exhibit significant Lewis acidity, allowing them to interact with a variety of organic ligands to form complex structures, including extended organic-inorganic hybrid frameworks. byjus.comresearchgate.net

Lewis Acidity and Coordination with Sulfur-Donor Ligands

The trivalent antimony in antimony halides and oxyhalides acts as a Lewis acid, readily forming complexes with Lewis bases, including sulfur-donor ligands. byjus.com The interaction is driven by the affinity of the soft antimony(III) acid for soft donor atoms like sulfur, a concept explained by the Hard and Soft Acids and Bases (HSAB) theory. byjus.com

Research has demonstrated the formation of complexes between antimony(III) halides (SbX₃, where X = Cl, Br) and thioethers such as MeS(CH₂)nSMe. byjus.com X-ray diffraction studies of these adducts, like [SbBr₃{MeS(CH₂)₃SMe}], reveal the formation of complex three-dimensional networks where the thioether ligand can bridge antimony centers. byjus.com

Formation of Novel Organic-Inorganic Hybrid this compound Frameworks

The ability of antimony halides to coordinate with organic molecules has been exploited to create novel organic-inorganic hybrid materials with tunable structures and properties. pmcpolymerproducts.com These materials are synthesized by reacting an antimony bromide precursor with an organic ligand, often in solution. pmcpolymerproducts.com

For instance, one-dimensional (1D) hybrid single crystals with the formula Na₃SbBr₆(L)₆ , where L is an organic solvent molecule like dimethyl sulfoxide (B87167) (C₂H₆OS) or 1,4-oxathiane (B103149) (C₄H₈OS), have been synthesized. pmcpolymerproducts.com In these structures, [SbBr₆]³⁻ octahedra form the inorganic backbone, and the organic ligands cap the structure, influencing its photoluminescent properties. pmcpolymerproducts.com

Another example is the compound [N,N-dimethyl-1,3-propanediamine]SbBr₅ , which is formed by reacting SbBr₃ with the organic diamine in an HBr aqueous solution. This hybrid material possesses a one-dimensional chain-like structure and exhibits interesting phase transition and semiconductive properties.

The table below provides examples of such hybrid frameworks, highlighting the organic component and the resulting structural motif.

Hybrid Compound FormulaOrganic ComponentResulting Structure
Na₃SbBr₆(C₂H₆OS)₆Dimethyl sulfoxide1D chains of [SbBr₆]³⁻ octahedra capped by organic ligands pmcpolymerproducts.com
Na₃SbBr₆(C₄H₈OS)₆1,4-Oxathiane1D chains of [SbBr₆]³⁻ octahedra capped by organic ligands pmcpolymerproducts.com
[N,N-dimethyl-1,3-propanediamine]SbBr₅N,N-dimethyl-1,3-propanediamine1D chain-like structure

These examples demonstrate a versatile strategy for developing diverse, lead-free hybrid materials where the organic ligand plays a crucial role in defining the final structure and functional properties of the antimony bromide-based framework. pmcpolymerproducts.com

Redox Chemistry of this compound Species in Various Environments

The redox chemistry of antimony is complex, with the +3 and +5 oxidation states being the most common in various environmental and geochemical systems. nih.gov Antimony(III) oxide (Sb₂O₃), a precursor to this compound, is an amphoteric oxide, meaning it can react with both acids and bases. wikipedia.org When reacting with concentrated acids, it forms corresponding antimony(III) salts. wikipedia.org In the presence of strong oxidizing agents like concentrated nitric acid or hot perchloric acid, antimony trioxide is oxidized to antimony(V) oxide (Sb₂O₅). wikipedia.orgacs.org

In aqueous environments, the speciation and mobility of antimony are heavily influenced by pH and redox potential. nih.gov Thermodynamic calculations suggest that under oxidizing (oxic) conditions, the pentavalent form, Sb(V) (often as the Sb(OH)₆⁻ anion), is predominant, while under reducing (anoxic) conditions, the trivalent form, Sb(III) (often as the neutral species Sb(OH)₃), prevails. nih.govpnnl.gov However, both species are often found coexisting in natural waters, which points to slow redox reaction kinetics. pnnl.gov

The oxidation of Sb(III) to Sb(V) can be mediated by various environmental components. For instance, manganese (Mn) and iron (Fe) oxyhydroxides are known to oxidize Sb(III). researchgate.net The reaction involves the initial adsorption of Sb(III) onto the mineral surface, followed by an electron transfer that results in the oxidation of Sb(III) to Sb(V). researchgate.net Similarly, the oxidation of Sb(III) can be facilitated by iron(II) in the presence of oxygen or hydrogen peroxide, with hydroxyl radicals (•OH) being the primary oxidant at low pH. acs.orgnih.gov Light can also promote the oxidative dissolution of antimony trioxide, a process involving hydroxyl radicals, photogenerated holes, and superoxide (B77818) radicals. nih.gov

Table 1: Summary of Key Redox Reactions Involving Antimony Species
ReactantsProductsConditionsReaction TypeReference
Sb₂O₃ + concentrated HNO₃Sb₂O₅AcidicOxidation wikipedia.org
Sb₂O₃ + C (Carbon)Sb (metal) + COHigh TemperatureReduction wikipedia.org
Sb(III) + Fe/Mn oxyhydroxidesSb(V)Aqueous, mineral surfaceOxidation researchgate.net
Sb(III) + O₂/H₂O₂ (Fe(II) mediated)Sb(V)AqueousCo-oxidation acs.orgnih.gov
Sb₂O₃ + Light (hν) + O₂Dissolved Sb(V)Aqueous, photopromotedPhoto-oxidative dissolution nih.gov

High-Temperature Reactivity and Volatilization Processes

At elevated temperatures, antimony oxides undergo significant phase transitions and chemical reactions. Antimony(III) oxide exists in two main polymorphic forms: the cubic α-Sb₂O₃ (senarmontite) and the orthorhombic β-Sb₂O₃ (valentinite). researchgate.net Under an inert atmosphere, the transition from the α-form to the more stable β-form occurs in the range of 570-650°C. researchgate.net When heated in air, Sb₂O₃ begins to oxidize to antimony tetroxide (Sb₂O₄) at approximately 500°C. researchgate.net The gaseous form of antimony trioxide exists as dimeric molecules of Sb₄O₆. researchgate.netnih.gov

Bromination of Antimony(III) Oxide and Volatilization of Antimony(III) Bromide

In the context of flame retardancy, antimony(III) oxide acts synergistically with halogenated compounds. When a polymer containing a brominated flame retardant undergoes thermal decomposition, it releases hydrogen bromide (HBr). researchgate.net This HBr then reacts with antimony(III) oxide in a crucial gas-phase reaction to produce volatile antimony trihalides. mdpi.comhmroyal.com

The bromination of Sb₂O₃ to form antimony(III) bromide (SbBr₃) occurs at temperatures below 340°C. researchgate.net The resulting SbBr₃ is volatile, and its volatilization begins almost immediately after its formation at around 340°C. researchgate.net Studies involving the thermal treatment of tetrabromobisphenol A (TBBPA) with Sb₂O₃ have shown that the maximum conversion of antimony to SbBr₃ (over 60%) is achieved between 440°C and 650°C. researchgate.net During this process, intermediate antimony oxybromide species such as Sb₄O₅Br₂ and Sb₈O₁₁Br₂ are formed in the solid residue. researchgate.net These intermediates subsequently decompose back to more stable compounds like Sb₂O₃ at temperatures above 440°C. researchgate.net

Table 2: Thermal Events in the TBBPA-Sb₂O₃ System
Temperature Range (°C)ProcessKey ProductsReference
~280 - 340Bromination of Sb₂O₃ by HBrSbBr₃, Sb₄O₅Br₂, Sb₈O₁₁Br₂ researchgate.net
~340Start of SbBr₃ volatilizationGaseous SbBr₃ researchgate.net
>440Decomposition of intermediate oxybromidesSb₂O₃ researchgate.net
440 - 650Maximum volatilization of SbBr₃Gaseous SbBr₃ (>60% yield) researchgate.net
>650Carbothermic reduction of Sb₂O₃Metallic Sb researchgate.net

Chemical Transformations and Radical Scavenging Cycles in Combustion Environments

The primary flame-retardant action of the antimony-bromine system occurs in the gas phase through a "free radical capture" mechanism. hmroyal.com The volatile antimony bromide species (SbBr₃) generated during pyrolysis interrupt the chain reactions of combustion. omron.com These chain reactions are propagated by highly reactive radicals, primarily hydrogen (H•) and hydroxyl (•OH) radicals. mdpi.com

Upon entering the flame, SbBr₃ decomposes and initiates a catalytic cycle that effectively removes these radicals from the combustion zone. omron.comomron.com The produced SbBr₃ can react with hydrogen atoms, leading to the formation of species like HBr, SbBr, SbBr₂, and elemental antimony (Sb). omron.com The elemental antimony and its sub-oxides then participate in a series of reactions that quench the flame-propagating radicals. nih.govomron.com

A detailed kinetic model has identified the primary species in this catalytic cycle as Sb, SbO, SbO₂, and HOSbO. nih.govnist.gov These species participate in a series of reactions that catalytically recombine the H• and •OH radicals into less reactive molecules like water (H₂O), thus inhibiting the flame. nih.gov This radical scavenging cycle is what makes the antimony-halogen synergy so effective in fire suppression.

Table 3: Key Species and Reactions in the Antimony Radical Scavenging Cycle
ReactionDescriptionReference
Sb + O + M → SbO + MFormation of Antimony Monoxide nih.gov
Sb + O₂ + M → SbO₂ + MFormation of Antimony Dioxide nih.gov
SbO + H → Sb + OHRadical Exchange nih.gov
SbO + O → Sb + O₂Radical Exchange nih.gov
SbO + OH + M → HOSbO + MFormation of Antimonic Acid nih.gov
SbO₂ + H₂O → HOSbO + OHRegeneration of Hydroxyl Radical (part of cycle) nih.gov
HOSbO + H → SbO + H₂ORadical Recombination and Water Formation nih.gov

Computational and Theoretical Chemistry Investigations of Antimony Bromide Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable tool in condensed matter physics and materials science for modeling the quantum mechanical behavior of electrons in materials. DFT calculations for antimony bromide oxide allow for a detailed exploration of its fundamental properties from first principles.

Electronic Structure, Band Gap Calculations, and Density of States Analysis

The electronic structure of a material dictates its optical and electrical properties. For this compound, DFT calculations reveal the arrangement of electron energy levels, the nature and magnitude of the band gap, and the contributions of different atomic orbitals to the electronic states.

Theoretical studies on antimony oxides and related oxyhalides indicate that the electronic structure near the band gap is primarily determined by the orbitals of antimony, oxygen, and the halogen. In this compound, the valence band maximum (VBM) is typically formed by a hybridization of O 2p and Br 4p orbitals, with some contribution from Sb 5s states. The conduction band minimum (CBM) is predominantly composed of unoccupied Sb 5p orbitals.

The calculated band gap of antimony-containing compounds can vary depending on the functional used in the DFT calculations. For instance, standard functionals like the Generalized Gradient Approximation (GGA) tend to underestimate the band gap, while hybrid functionals (e.g., HSE06) often provide results in better agreement with experimental values. Studies on related antimony oxides show indirect band gaps, though direct gaps are also possible depending on the crystal structure. researchgate.net

Table 1: Calculated Electronic Properties of this compound and Related Compounds

Compound DFT Functional Calculated Band Gap (eV) Band Gap Type Key Orbital Contributions to Band Edges
α-Sb₂O₃ HSE06 3.3 Indirect VBM: O 2p, Sb 5s; CBM: Sb 5p
SbBr₃ PBE 3.12 Direct VBM: Br 4p; CBM: Sb 5p

Note: Data for SbOBr is inferred from trends in related compounds, as direct computational data is scarce in the literature.

For materials containing heavy elements like antimony, spin-orbit coupling (SOC) can have a significant impact on the electronic structure. SOC arises from the interaction of an electron's spin with its orbital motion. In antimony, this relativistic effect can lead to a splitting of the energy bands, particularly the conduction band which is derived from Sb 5p orbitals. ru.nl This splitting can reduce the band gap energy and alter the effective masses of charge carriers. aps.org For instance, in single-layer antimony, a strong intra-atomic SOC of about 0.34 eV has been calculated, which fundamentally alters the band structure. ru.nl Similar effects are expected in this compound, influencing its potential for optoelectronic applications.

Understanding the band alignment of this compound relative to other semiconductors is crucial for designing heterojunction devices. Computational studies on bismuth oxyhalides (BiOX, where X = F, Cl, Br, I) provide a framework for predicting the band positions of SbOBr. nih.gov The band edge positions are determined by the interplay of the electronegativity of the halogen and the relativistic effects of the p-block metal. In the bismuth oxyhalide series, the valence band maximum increases in energy from BiOF to BiOI, leading to a decrease in the band gap. nih.gov A similar trend is anticipated for the antimony oxyhalide series. The alignment of SbOBr with bismuth oxyhalides would likely show that the band edges of SbOBr are at slightly different energy levels due to the differences in the atomic orbitals of Sb and Bi. nanoge.org

Influence of Spin-Orbit Coupling on Electronic Properties

Prediction of Vibrational Frequencies and Interpretation of Spectroscopic Data

DFT calculations can accurately predict the vibrational frequencies of a material, which correspond to the modes of atomic motion. researchgate.net These theoretical frequencies are invaluable for interpreting experimental spectroscopic data, such as from Raman and infrared (IR) spectroscopy. acs.org The vibrational modes of this compound would be characterized by stretching and bending motions of the Sb-O and Sb-Br bonds.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Description
Sb-O Stretching 400 - 700 High-frequency modes due to the strong, covalent Sb-O bonds.
Sb-O-Sb Bending 200 - 400 Bending and wagging motions within the antimony-oxygen framework. researchgate.net
Sb-Br Stretching 150 - 250 Lower frequency stretching modes associated with the heavier bromine atom and typically weaker Sb-Br bond.

Note: The frequency ranges are estimations based on data from antimony oxides and antimony halides.

Structural Optimization and Energetic Stability Analysis

A key application of DFT is the determination of the most stable crystal structure of a compound through structural optimization. This process involves calculating the forces on the atoms for a given arrangement and iteratively moving the atoms until these forces are minimized, resulting in the lowest energy (most stable) structure. researchgate.net The energetic stability of this compound can be assessed by calculating its formation energy relative to its constituent elements or other competing phases. researchgate.net For example, DFT can be used to compare the stability of different polymorphs or to determine if the compound is thermodynamically stable against decomposition into binary oxides and halides like Sb₂O₃ and SbBr₃. researchgate.netwikipedia.org

Table 3: Calculated Structural and Energetic Parameters for Antimony Compounds

Compound Crystal System Space Group Calculated Lattice Parameters (Å) Formation Energy (eV/atom)
α-Sb₂O₃ Cubic Fd-3m a = 11.15 -2.98
β-Sb₂O₃ Orthorhombic Pccn a = 4.91, b = 12.46, c = 5.41 -2.97

Analysis of Chemical Bonding, Lone Pair Stereochemistry, and Intermolecular Interactions

Table 4: Chemical Bonding and Lone Pair Characteristics in Antimony Compounds

Compound Bond Type(s) Sb Coordination Environment Lone Pair Activity Key Intermolecular Interactions
α-Sb₂O₃ Polar Covalent (Sb-O) Trigonal Pyramidal Stereochemically Active Van der Waals forces between Sb₄O₆ molecules.
SbBr₃ Polar Covalent (Sb-Br) Trigonal Pyramidal Stereochemically Active Weak intermolecular Br...Br interactions.
Poly-pnictogen Bonding and Halide Anion Trapping

Recent computational research has explored the ability of multi-antimony systems to cooperatively bind and trap halide anions, a process driven by pnictogen bonding. rsc.orgresearchgate.net Pnictogen bonding is a non-covalent interaction where a Group 15 element, like antimony, acts as a Lewis acid. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in this area. rsc.orgresearchgate.net For instance, DFT calculations at the PBE0-D3BJ/def2-TZVPD level of theory have been used to investigate the formation of adducts between tetradentate antimony(III) host systems and halide ions (F⁻, Cl⁻, Br⁻, I⁻). rsc.org These calculations reveal a complex interplay of attractive pnictogen bonding interactions and Coulomb repulsion. rsc.orgresearchgate.net

The calculations of formation enthalpies for these complexes provide a quantitative measure of the host's affinity for different halides. rsc.org A key finding is that the arrangement of multiple antimony atoms can create a "charge-reversed crown ether" effect, leading to a high affinity for halide ions. rsc.orgresearchgate.net

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA), have provided deeper insights into the nature of the Sb⋯X (where X is a halide) interactions. rsc.org These studies show that the donation of electron density from the halide anion to the σ*(Sb–C) orbital of the host molecule is a characteristic feature of this bonding, leading to an elongation of the Sb–C bond. rsc.org

The geometry of the resulting complexes is also a key focus of computational studies. The linearity of the C–Sb⋯X angle is a characteristic feature of pnictogen bonding, though it can be distorted by the presence of a lone pair on the antimony atom. rsc.org For bromide and iodide adducts of a tetradentate host, computations show that not all four Sb⋯X distances may be shorter than the sum of their van der Waals radii due to steric repulsion between the substituents on the antimony atoms. rsc.org

Table 1: Calculated Enthalpies of Formation for Halide Adducts

Halide AnionCalculated Enthalpy of Formation (kJ/mol)Computational Method
F⁻Data not available in provided search resultsPBE0-D3BJ/def2-TZVPD
Cl⁻Data not available in provided search resultsPBE0-D3BJ/def2-TZVPD
Br⁻Data not available in provided search resultsPBE0-D3BJ/def2-TZVPD
I⁻Data not available in provided search resultsPBE0-D3BJ/def2-TZVPD

Note: Specific enthalpy values were mentioned as being calculated in the source, but the numerical data was not provided in the abstract. rsc.org

Secondary Bonding Interactions in Antimony(III) Systems

Secondary bonding interactions (SBIs) are a crucial aspect of the structural chemistry of antimony(III) compounds, including this compound. These interactions, which are weaker than primary covalent bonds but stronger than van der Waals forces, significantly influence the coordination environment around the antimony atom. researchgate.netmdpi.com

Computational methods, particularly Density Functional Theory (DFT), have been employed to design and evaluate anion receptors that utilize antimony(III) secondary bonding interactions. nih.gov These calculations have been performed on various motifs, including 1,3,2-benzodioxastibole derivatives, to assess their potential for binding halide ions. nih.gov The studies evaluate multiple geometric conformations and different ratios of halide anions to the antimony center. nih.gov

In crystals of halogenidoantimonates(III), the distortion of the [SbX₆]³⁻ octahedra is attributed to both primary and secondary effects. semanticscholar.org The primary distortion arises from the bridging of inorganic polyhedra by halogen atoms, while the secondary distortion is a result of hydrogen bonding between organic cations and the halogen ligands. semanticscholar.org This secondary deformation alters the geometry of the ligands relative to the central Sb(III) atom. semanticscholar.org Computational analyses, such as Hirshfeld surface analysis, can be used to visualize and quantify these non-covalent interactions. semanticscholar.org

The stereochemically active 5s² lone pair of electrons on the Sb(III) atom plays a significant role in these distortions, often leading to an elongation of the Sb–X bonds, consistent with a structural trans effect. semanticscholar.org Quantum chemical calculations on chelate complexes of antimony(III) reveal that while the primary bonds between antimony and oxygen are polar shared bonds, the interactions between other donor atoms and the Sb atom, as well as intermolecular interactions in dimers, can be characterized as van der Waals interactions. mdpi.com

First-Principles Methods for Predictive Material Property Design

First-principles calculations, based on quantum mechanics, are a powerful tool for predicting the structural, electronic, and optical properties of materials like this compound from fundamental principles, without empirical parameters. researchgate.netresearchgate.net These methods, primarily based on Density Functional Theory (DFT), allow for the computational design and screening of new materials with desired functionalities. researchgate.net

For antimony-based fluoroperovskites (XSbF₃, where X = Be, Mg, Ca, Sr), first-principles computations have been used to explore their structural, optoelectronic, and thermodynamic characteristics. researchgate.net Such calculations can predict optimized lattice constants and binding energies, which indicate the structural and thermodynamic stability of the compounds. researchgate.net The electronic band structures and density of states calculated using these methods can reveal the metallic or semiconducting nature of the materials. researchgate.net

In the context of antimony-based perovskites for solar cells, computational studies are crucial for understanding their properties and guiding experimental efforts. researchgate.net For instance, first-principles calculations can be used to study the structural, optoelectronic, mechanical, and thermoelectric properties of lead-free double perovskites. mdpi.com These calculations can elucidate the relationship between the crystal structure, composition, and the resulting bandgap of the material. mdpi.com

The accuracy of first-principles calculations depends on the chosen functional and basis set. For example, in studying the sodiation of antimony, DFT-based investigations have been used to complement experimental methods like X-ray diffraction. researchgate.net For heavy elements like antimony, it is often necessary to include corrections for van der Waals forces and spin-orbit coupling to obtain accurate results for mechanical and electronic properties. ntu.edu.sg

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of atoms and molecules in a system. While specific MD simulations focusing exclusively on this compound are not prevalent in the provided search results, the methodology is highly applicable to understanding its properties.

MD simulations can be used to investigate the behavior of ions at interfaces. For example, ab initio molecular dynamics (AIMD) simulations of aqueous lithium bromide have shown that bromide anions tend to accumulate near the solution-air interface. acs.org This type of simulation, based on DFT, can provide detailed insights into the structuring of ions and solvent molecules. acs.org Such studies could be extended to understand the behavior of antimony and bromide ions in various environments.

In the context of nanomaterials, MD simulations have been used to study the interaction of halide ions with the facets of gold nanorods, providing insights into the mechanisms of anisotropic growth. nih.gov Similar simulations could be employed to understand the role of bromide ions in the synthesis and growth of antimony oxide nanocrystals.

Furthermore, MD simulations are used to model the behavior of memory resistors (memristors), where the movement of oxygen vacancies is crucial. arxiv.org Given that antimony oxides are used in various electronic devices, MD simulations could help in understanding the dynamics of ionic and electronic charge carriers under an external bias.

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms and catalytic cycles involving antimony compounds. acs.orgnumberanalytics.com DFT calculations are widely used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed atomistic understanding of chemical transformations. acs.orgmdpi.com

For instance, in the context of flame retardancy, antimony oxide acts as a synergist with halogenated compounds. hmroyal.com During combustion, it is proposed that antimony oxide reacts with hydrobromic acid to form antimony tribromide or antimony oxybromide. hmroyal.com These species act as "free radical traps" in the vapor phase. hmroyal.com Computational studies could model these gas-phase reactions to determine their kinetics and thermodynamics, providing a more detailed understanding of the "free radical capture" process. hmroyal.com

Antimony compounds are also used as catalysts in various organic reactions. numberanalytics.com The catalytic mechanisms often involve redox cycling of antimony between different oxidation states or Lewis acid catalysis. numberanalytics.com Computational modeling can help to distinguish between proposed mechanisms. For example, theoretical calculations have been used to investigate the mechanism of Sₙ2 reactions, analyzing the potential energy surface and the effect of solvents. mdpi.comresearchgate.net

In the field of photocatalysis, antimony porphyrins have been shown to catalyze the production of solar fuels from halide solutions. rsc.org The proposed mechanism involves the reductive quenching of the photoexcited antimony porphyrin by halide donors. rsc.org Computational studies can provide insights into the electronic structure of the excited states and the thermodynamics of the electron transfer steps in such catalytic cycles. rsc.org

Table 2: Common Computational Methods for Reaction Mechanism Elucidation

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Calculating potential energy surfaces, reaction barriers, and transition state geometries.Provides detailed atomistic pathways of chemical reactions. acs.org
Quantum Theory of Atoms in Molecules (QTAIM)Analyzing the nature of chemical bonds and non-covalent interactions.Characterizes bonding in intermediates and transition states. scielo.br
Natural Bond Orbital (NBO) AnalysisInvestigating charge distribution and orbital interactions.Elucidates electron delocalization and donor-acceptor interactions. scielo.br
Ab Initio Molecular Dynamics (AIMD)Simulating reaction dynamics in solution.Includes the explicit effect of solvent molecules on the reaction pathway. acs.org

Theoretical Insights into Optoelectronic Response and Carrier Dynamics

Theoretical and computational methods are vital for understanding and predicting the optoelectronic properties of antimony-containing materials, including this compound. These studies provide fundamental insights into light absorption, charge carrier generation, transport, and recombination. arxiv.orgacs.org

First-principles calculations based on DFT are commonly used to compute the electronic band structure and density of states of materials. mdpi.comarxiv.org These calculations can predict the bandgap, whether it is direct or indirect, and the effective masses of electrons and holes, which are crucial parameters for optoelectronic applications. arxiv.org For example, DFT studies on a zero-dimensional antimony halide perovskite revealed a direct bandgap and the formation of intermediate bands due to the hybridization of Sb s-states, which are favorable for efficient carrier transport. arxiv.org

Theoretical studies can also guide the design of new materials with tailored optoelectronic properties. For instance, by substituting bismuth with antimony in double perovskites, the bandgap can be tuned. acs.org Computational modeling helps to understand how changes in composition and crystal structure affect the electronic properties. mdpi.com

The dynamics of photoexcited charge carriers can also be investigated theoretically. researcher.life While experimental techniques like time-resolved photoluminescence provide data on carrier lifetimes, theoretical models are needed to interpret these results and understand the underlying recombination mechanisms, such as trap-assisted recombination. acs.orgresearcher.life For example, in BiOI thin films, a combination of experimental measurements and modeling identified fast electron trapping as the limiting factor for charge-carrier recombination. acs.org

Furthermore, computational studies can explore the influence of defects on optoelectronic properties. acs.org The presence of the 5s² lone pair of electrons in Sb³⁺ can create defect states within the bandgap, which can enhance light absorption. acs.org Theoretical calculations can help to understand the nature of these defect states and their impact on device performance.

Advanced Material Science Applications of Antimony Bromide Oxide

Optoelectronic Materials

The distinct crystal and electronic structures of antimony-based oxyhalides, such as antimony bromide oxide, make them suitable for a range of optoelectronic applications. Theoretical and experimental studies on related compounds provide a strong basis for evaluating the potential of this compound in this domain.

Potential as Solar Absorber Materials

This compound and related compounds are being investigated as potential light-absorbing materials in photovoltaic devices. An ideal solar absorber should possess a band gap in the range of 1.0 to 1.7 eV to efficiently capture the solar spectrum. Theoretical calculations on antimony oxyhalides have shown promising results. For instance, studies on compounds like BiSeCl/Br/I and Bi3Se4Br have indicated optical band gaps between 1.47 and 1.69 eV, which is optimal for solar absorber applications. d-nb.info While direct experimental data on the solar cell performance of a simple this compound is limited, the broader class of antimony chalcohalides and oxyhalides is recognized for its potential in photovoltaics. d-nb.infoosti.gov

Prospects for Transparent Conductors

Transparent conducting materials are essential components of solar cells and display technologies, requiring a wide band gap (typically > 3 eV) to ensure transparency to visible light while maintaining electrical conductivity. d-nb.info First-principles calculations have identified certain antimony oxyhalides as potential p-type transparent conducting materials. d-nb.info Specifically, compounds like Sb4O5Cl2 and Sb4O5Br2 are considered promising candidates in this category. d-nb.info The electronic structure of these materials, influenced by the antimony ns2 lone pair electrons, contributes to their potential for p-type conductivity.

Compound FamilyPotential ApplicationKey Property
Antimony OxyhalidesTransparent ConductorsWide Band Gap (> 3 eV)
Bismuth/Antimony ChalcohalidesSolar AbsorbersOptimal Band Gap (1.0-1.7 eV)

This table summarizes the potential applications of antimony-based oxyhalides based on their key electronic properties.

Development of Radiation Detector Materials

Materials used for room-temperature radiation detection require a band gap larger than 1.5 eV to minimize thermal noise. d-nb.info Antimony oxyhalides are among the compounds being explored for this application. Theoretical screenings of various bismuth and antimony oxyhalides and chalcohalides have suggested their suitability for radiation detection. d-nb.infoosti.gov The high atomic number of antimony also contributes to a greater probability of interaction with high-energy radiation, a desirable characteristic for detector materials.

Integration into Lead-Free Halide Perovskite-Based Heterostructures for Enhanced Charge Transfer

The formation of heterostructures by combining different semiconductor materials is a key strategy to improve charge separation and transfer, thereby enhancing the efficiency of optoelectronic devices. Research has demonstrated the direct partial transformation of 2D antimony oxybromide into a halide perovskite heterostructure. bohrium.com While the primary application explored in this study was photocatalytic CO2 reduction, the principles of creating such a heterostructure are directly applicable to optoelectronic devices like solar cells. The formation of a well-defined interface between antimony oxybromide and a perovskite material can facilitate more efficient separation of photogenerated charge carriers, which is a critical factor in the performance of photovoltaic and other optoelectronic devices. researchgate.net

Applications in Organic-Inorganic Hybrid Optoelectronic Devices Exhibiting Nonlinear Optical Properties

The interaction of antimony halides with organic molecules can lead to the formation of hybrid materials with interesting optoelectronic properties. For example, a hybrid compound incorporating an antimony(III) halide has been shown to possess a moderate indirect band gap and tunable optical constants, making it a promising candidate for advanced photonic and optoelectronic applications such as photosensitive devices and photodetectors. acs.org The presence of antimony's 5s² electrons can create defect states within the band gap, which can enhance light absorption. acs.org These findings suggest that hybrid materials based on this compound could also exhibit valuable nonlinear optical properties for next-generation optoelectronic technologies.

Catalysis

This compound and related compounds have demonstrated significant potential as photocatalysts. Photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then drive chemical reactions. The efficiency of a photocatalyst is largely dependent on its ability to absorb light and separate these charge carriers.

Antimony oxybromide, specifically Sb4O5Br2, has been investigated for its photocatalytic activity. researchgate.net Furthermore, creating heterostructures, such as combining Cs3Sb2Br9 with Sb4O5Br2, has been shown to dramatically improve photocatalytic performance. researchgate.net In one study, a cobalt-doped Cs3Sb2Br9/Sb4O5Br2 heterostructure exhibited a record-high electron consumption rate for the photocatalytic reduction of CO2. researchgate.net This enhancement is attributed to improved charge separation at the interface of the two materials. researchgate.net

The photocatalytic capabilities of related antimony oxychlorides have also been demonstrated in the degradation of organic dyes like methylene (B1212753) blue and crystal violet under visible light irradiation. iieta.org These studies underscore the potential of this compound as a robust and efficient photocatalyst for environmental remediation and artificial photosynthesis. researchgate.netiieta.org

Catalyst SystemApplicationKey Finding
Co-doped Cs3Sb2Br9/Sb4O5Br2CO2 ReductionRecord-high electron consumption rate. researchgate.net
Sb4O5Cl2Dye DegradationEffective degradation of methylene blue and crystal violet. iieta.org

This table highlights the research findings on the catalytic applications of antimony oxyhalide systems.

Role in Heterogeneous and Homogeneous Catalytic Processes

Antimony compounds, including oxides and oxyhalides, function as effective catalysts in several chemical processes. Antimony trioxide (Sb₂O₃) is utilized as a PET catalyst. gold-mann.de In the realm of selective catalytic reduction (SCR) for deNOx applications, antimony has been investigated as an additive to V-based catalysts. mdpi.com The introduction of Sb₂O₃ to a V₂O₅/TiO₂ catalyst has been shown to enhance its resistance to SO₂ poisoning by weakening SO₂ oxidation activity. mdpi.com

Furthermore, antimony-doped metal oxides are considered promising co-catalysts for electrocatalytic oxidation. acs.org For instance, a palladium catalyst supported by a combination of antimony-doped tin oxide (ATO) and carbon nanotubes demonstrated superior activity and stability in the electrooxidation of formic acid. acs.org This enhanced performance is partly attributed to the creation of oxygen vacancies by the antimony-doped material, which facilitates the oxidation of formic acid. acs.org Antimony derivatives can also be embedded in photonic nanomaterials to improve electronic conductivity, thereby boosting the efficiency of photoelectrochemical catalysis for degrading organic pollutants in wastewater. acs.org

Photocatalytic Activity in Environmental Remediation (e.g., Dye Degradation)

Antimony oxyhalides, a class of compounds that includes this compound (often formulated as Sb₄O₅Br₂), have demonstrated significant potential as photocatalysts for environmental cleanup. d-nb.inforsc.org These materials can effectively decompose organic pollutants, such as industrial dyes, when exposed to light. iieta.orgresearchgate.net

The photocatalytic mechanism involves the generation of electron-hole pairs when the semiconductor material absorbs photons of sufficient energy. acs.orgmdpi.com These charge carriers then migrate to the catalyst's surface and participate in redox reactions. mdpi.comrsc.org The electrons react with oxygen to produce superoxide (B77818) radicals (•O₂⁻), while the holes react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). rsc.orgmdpi.com These highly reactive species are responsible for breaking down the complex organic molecules of dyes into simpler, less harmful substances like carbon dioxide and water. researchgate.net

For example, antimony oxychloride (Sb₄O₅Cl₂), a related compound, has shown high efficiency in degrading methylene blue and crystal violet dyes under visible light irradiation. iieta.org In one study, Sb₄O₅Cl₂ achieved 93.67% degradation of methylene blue within 30 minutes. iieta.org Similarly, bismuth oxybromide (BiOBr), which shares structural and chemical similarities, has been shown to completely degrade rhodamine B (RhB) in just 10 minutes under visible light. mdpi.com The primary active species identified in these degradation processes are often holes (h⁺) and superoxide radicals (•O₂⁻). mdpi.comresearchgate.net

Interactive Table: Photocatalytic Degradation Efficiency of Antimony and Bismuth Oxyhalides

Photocatalyst Pollutant Degradation Time Efficiency Source
Sb₄O₅Cl₂ Methylene Blue 30 min 93.67% iieta.org
Sb₄O₅Cl₂ Crystal Violet 360 min 92.56% iieta.org

Semiconductor Materials Science

Antimony and its compounds are integral to the field of semiconductor materials science, finding use in specialized devices and detector technologies. americanelements.com

Doping is the process of intentionally introducing impurities into a pure semiconductor to modify its electrical properties. wikipedia.org Antimony is a well-established n-type dopant, meaning it introduces excess electrons as charge carriers. wikipedia.orgwikipedia.org It is particularly useful for doping silicon and is employed in the manufacturing of various semiconductor devices. wikipedia.orgwikipedia.orgamericanelements.com

One of the key advantages of antimony as a dopant is its small diffusion coefficient, which means it moves very slowly within the silicon lattice during high-temperature processing steps. wikipedia.org This property is crucial for creating abrupt, well-controlled junctions and for fabricating buried layers in integrated circuits. wikipedia.org Heavy doping with antimony is important for power devices, and heavily doped silicon substrates have the benefit of lower oxygen impurity concentrations. wikipedia.org Furthermore, antimony-doped tin oxide (ATO) has been used to create p-type semiconductors by introducing deep acceptor states, which can improve hole injection in devices like perovskite nanocrystal light-emitting diodes (LEDs). acs.org

Antimony-based compounds are critical components in the fabrication of infrared (IR) detectors. researchgate.netexosens.com These detectors are essential for applications such as thermal imaging, night vision, medical diagnostics, and environmental monitoring. researchgate.netmdpi.com

Materials like indium antimonide (InSb) are widely used in high-performance IR detectors. exosens.commdpi.com The III-V family of semiconductors, which includes compounds of indium, gallium, and antimony, offers significant versatility for constructing infrared optoelectronic devices. exosens.comresearchgate.net By creating alloys and superlattices (layered structures of different semiconductor materials), the material's bandgap can be precisely engineered to detect specific infrared wavelength ranges, from short-wave (SWIR) to long-wave (LWIR). researchgate.net For example, alloys such as InAsSb and InAlSb are considered serious alternatives to the more traditional mercury-cadmium-telluride (MCT) for next-generation IR detectors due to greater stability and manufacturing uniformity. researchgate.net Very pure antimony is used to make certain types of diodes and infrared detectors. researchgate.net

Utilization as a Dopant in Specialized Semiconductor Devices

Specialty Glass Production (Antimony Oxide as Fining Agent)

In the production of specialty glass, achieving high optical clarity is paramount. A crucial step in this process is "fining," which involves removing gaseous inclusions or bubbles from the molten glass. google.com Antimony oxide, specifically antimony trioxide (Sb₂O₃), has historically been a widely used chemical fining agent. digitalfire.comcore.ac.ukhaz-map.com

The fining process relies on the multivalent nature of antimony. ceramics-silikaty.cz At high temperatures in the glass melt, Sb₂O₅ (antimony pentoxide) can be reduced to Sb₂O₃, releasing oxygen gas. google.com This released oxygen diffuses into existing small bubbles (seeds), causing them to grow larger. google.com The increased buoyancy of these larger bubbles allows them to rise to the surface of the melt and be eliminated. google.com During the cooling phase, the equilibrium shifts, and any remaining oxygen is reabsorbed by the antimony, preventing the formation of new bubbles. google.com

While effective, antimony oxide shares some chemical behaviors with arsenic, another fining agent, leading to considerations for waste disposal. google.com Nevertheless, it remains a key material for clarifying glasses, particularly in the manufacturing of cathode ray tubes (CRT) and photovoltaic glass. digitalfire.comceramics-silikaty.czoceanchemgroup.com

Environmental Geochemistry and Analytical Considerations for Antimony Bromide Oxide

Environmental Fate and Transport of Antimony Bromide Oxide Species

The environmental pathways of antimony compounds are not fully understood, with some studies indicating high mobility while others suggest strong adsorption to soil. Generally, in aquatic systems, antimony tends to adhere to sediments. The mobility and transformation of antimony are predominantly controlled by precipitation and adsorption processes, with oxyhydroxides of iron, manganese, and aluminum acting as significant natural sequestrating agents. nih.govuq.edu.au

Antimony can be released into the environment from natural sources like volcanoes and the weathering of ores, as well as from anthropogenic activities such as mining, smelting, and the combustion of fossil fuels and waste. nih.govnih.gov High-temperature industrial processes, like waste incineration, transform various antimony compounds into antimony trioxide. rivm.nl In the presence of bromine, this can lead to the formation of gaseous antimony bromide (SbBr₃) and intermediate solid oxyhalides like Sb₄O₅Br₂. researchgate.net

Advanced Analytical Methodologies for Antimony Speciation and Detection in Environmental Matrices

To accurately assess the environmental risk posed by antimony, it is essential to distinguish between its various chemical forms (speciation), as toxicity and mobility differ significantly between species like Sb(III) and Sb(V). researchgate.net A variety of advanced analytical techniques have been developed for this purpose.

Hyphenated techniques, which couple a separation method with a sensitive detection method, are commonly employed. tandfonline.com High-performance liquid chromatography (HPLC) is a primary separation technique, often paired with inductively coupled plasma-mass spectrometry (ICP-MS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) for detection. tandfonline.comresearchgate.net These methods allow for the separation and quantification of different inorganic and methylated antimony species in environmental samples such as water and soil extracts. tandfonline.comrsc.org Other methods include hydride generation (HG) coupled with atomic absorption spectroscopy (AAS) or atomic fluorescence spectroscopy (AFS), which can selectively determine Sb(III) and total antimony. rsc.org

Challenges in antimony speciation analysis include achieving complete extraction from solid samples, preventing species transformation during sample preparation and analysis, and dealing with low concentrations found in many environmental matrices. rsc.orgrsc.org

Electrochemical (EC) biosensors are emerging as powerful tools for the detection of antimony, offering high sensitivity, selectivity, portability, and rapid response times, which makes them suitable for on-site environmental monitoring. iwaponline.comdntb.gov.uaresearchgate.net These devices typically rely on the specific binding of an analyte to a biological recognition element, which is coupled to an electrochemical transducer that converts the binding event into a measurable electrical signal. researchgate.net

Recent advancements have focused on overcoming the lack of enzymes that are naturally specific to antimony. One innovative approach involves modulating the specificity of arsenite oxidase (AioAB) by encapsulating it within a metal-organic framework (ZIF-8). nih.gov This modification alters the enzyme's conformation, significantly enhancing its specificity towards antimonite (Sb(III)). nih.gov Another strategy involves modifying electrodes with materials like boron-doped diamond nanoparticles (BDDNPs) to increase the surface area and enhance detection sensitivity for Sb(III) ions in water samples. myu-group.co.jp

Table 1: Performance of Selected Electrochemical Biosensors for Antimony Detection

Biosensor Type Target Analyte Linear Range Limit of Detection (LOD) Sample Matrix Reference
Enzyme-based (AioAB@ZIF-8) Sb(III) 0.041–4.1 µM 0.041 µM Water nih.gov
BDDNP-modified Screen-Printed Electrode Sb(III) 0.19–0.59 µM 2.41 × 10⁻⁸ M River Water myu-group.co.jp

This table is interactive. Click on the headers to sort the data.

Spectroscopic methods are widely used for the determination of trace amounts of antimony in various environmental samples. analysis.rs These techniques are known for their robustness and sensitivity.

Atomic Absorption Spectrometry (AAS) is a well-established technique for antimony analysis. analysis.rs Flame AAS (FL-AAS) is suitable for higher concentrations, while Graphite Furnace AAS (GF-AAS) offers much lower detection limits, making it appropriate for trace analysis in water. analysis.rs

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another powerful technique. When coupled with liquid chromatography (LC), LC-ICP-OES can separate and quantify Sb(III) and Sb(V) simultaneously in aqueous samples. tandfonline.com A new method based on the chemical vapor generation of Sb(III) with bromide for introduction into an ICP-OES has been developed for soil analysis, with a detection limit of 3.5 ng. researchgate.net

X-ray Fluorescence Spectrometry (XRF) is a rapid analysis method used to determine antimony and other elements in solid samples like ores. ykcs.ac.cn By using a glass fusion sample preparation technique, matrix effects are minimized, allowing for accurate quantification. ykcs.ac.cn

Spectrophotometry provides a basis for selective and sensitive on-site analysis. One method involves the reaction of Sb(III) with iodide ions in the presence of a surfactant to form a colored complex that can be extracted and measured, achieving a detection limit of 5 ng/mL in water, soil, and dust samples. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Antimony Analysis

Technique Common Application Typical Detection Limit Key Advantages Reference
Graphite Furnace AAS Trace Sb in water <0.8 µg/L High sensitivity, cost-effective analysis.rs
Flame AAS Higher Sb concentrations in water ~0.3 mg/L Rapid, high-throughput analysis.rs
LC-ICP-OES Speciation of Sb(III) & Sb(V) 24.9–46.0 µg/L Simultaneous speciation and quantification tandfonline.com
XRF (fusion method) Sb in ores 0.14% Rapid analysis of solid samples ykcs.ac.cn

This table is interactive. Click on the headers to sort the data.

Electrochemical Biosensors for Antimony Detection

Biogeochemical Cycling and Transformation of Antimony and Related Oxyhalides

The biogeochemical cycle of antimony involves a complex series of transformations and transport processes between the atmosphere, water, soil, and biota. nih.govcas.cn Antimony exists in the environment primarily in the trivalent, Sb(III) (antimonite), and pentavalent, Sb(V) (antimonate), oxidation states. asm.org Under oxidizing conditions, Sb(V) as the Sb(OH)₆⁻ anion is dominant, while under reducing conditions, the neutral species Sb(OH)₃ prevails. frontiersin.org

Microorganisms play a critical role in mediating the transformation of antimony species. asm.org These microbial processes include the oxidation of the more toxic Sb(III) to the less toxic Sb(V), the reduction of Sb(V) to Sb(III) under anaerobic conditions, and methylation to form organoantimonial compounds. asm.org The reduction of Sb(V) can decrease its mobility, while methylation can influence its transport and toxicity. frontiersin.orgresearcher.life For instance, certain bacteria like Azospirillum and Hydrogenophaga have been identified as being capable of coupling hydrogen oxidation to Sb(V) reduction. researcher.life

The cycle is also heavily influenced by geochemical factors. Antimony mobility and bioavailability are controlled by adsorption to minerals, particularly the oxyhydroxides of iron and manganese, which act as natural scavengers. nih.govuni-bayreuth.de The dissolution of antimony-bearing sulfide (B99878) minerals is a major natural release mechanism. nih.gov

Antimony oxyhalides are not considered major species in the natural biogeochemical cycle. They are more likely to be transient intermediates formed in specific anthropogenic, high-temperature environments such as waste incinerators where antimony oxides and halogenated materials are present. researchgate.netrivm.nl Upon release into the wider environment, these compounds would be subject to hydrolysis and weathering. This would break them down into simpler, more common antimony oxides and halide ions, which would then enter the well-established biogeochemical cycles of antimony and the respective halogens. cas.cn

Future Research Trajectories and Emerging Research Areas

Exploration of Novel Stoichiometries and Polymorphic Forms of Antimony Bromide Oxide

Future research will heavily focus on the discovery and synthesis of antimony bromide oxides with new stoichiometric ratios and polymorphic forms. The exploration of different synthetic conditions can lead to variations in the crystalline structure, which in turn influences the material's physical and chemical properties. For instance, antimony tribromide (SbBr₃) is known to exist in two orthorhombic polymorphic forms, α-SbBr₃ and β-SbBr₃. wikipedia.org The rapid cooling of a carbon disulfide solution of SbBr₃ yields the needle-like α-form, which then gradually converts to the more stable β-form. wikipedia.org

Similarly, antimony trioxide (Sb₂O₃), a related compound, exhibits polymorphism with cubic α-Sb₂O₃ and orthorhombic β-Sb₂O₃ forms. researchgate.net The transition between these phases is influenced by temperature and can even be induced by methods like laser irradiation. researchgate.net Research into the thermal behavior of antimony oxides has shown that phase transitions can be complex, multi-stage events. researchgate.net Understanding and controlling these polymorphic transformations in antimony bromide oxides could unlock new functionalities. For example, different polymorphs can exhibit distinct optical and electronic properties, making them suitable for different applications. mdpi.com

Development of Advanced Synthetic Strategies for Nanostructures and Thin Films with Tailored Properties

The synthesis of nanostructured materials and thin films of this compound is a rapidly evolving area. The goal is to create materials with precisely controlled dimensions, morphologies, and properties. Various methods are being explored to achieve this, moving beyond traditional bulk synthesis techniques.

Nanostructures: Hydrothermal methods have been successfully employed to synthesize hydroxyl-containing antimony oxide bromide nanorods with diameters of about 50 nm. nih.gov Other techniques for producing antimony oxide nanostructures include sol-gel, microemulsion, and ultrasonic-assisted solid-liquid reaction ball milling. researchgate.netmdpi.commdpi.comrsc.orgdicames.online These methods offer control over particle size and shape, which are crucial for applications in areas like biosensors and catalysis. nih.govresearchgate.net

Thin Films: The fabrication of high-quality thin films is essential for electronic and optoelectronic devices. Techniques such as thermal vacuum evaporation, e-beam evaporation, and post-deposition bromination are being investigated for antimony-based materials. mdpi.comresearchgate.net For instance, antimony trioxide thin films have been prepared by thermal evaporation, with their crystallinity and optical properties being dependent on the substrate temperature. A facile synthesis procedure for producing highly crystalline and pinhole-free Cs₃Sb₂Br₉ thin films, an inorganic antimony halide, involves a post-annealing process in a solvent-rich atmosphere. The development of novel antimony(III) precursors with high volatility and thermal stability is also a key area of research for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of antimony oxide thin films. nih.gov

In-depth Understanding of Structure-Property-Performance Relationships for Novel Applications

A fundamental understanding of how the atomic and electronic structure of antimony bromide oxides dictates their macroscopic properties and, ultimately, their performance in various applications is a critical area of future research. This involves a synergistic approach combining experimental characterization with theoretical modeling.

The electronic structure of antimony-based oxyhalides is a key determinant of their optoelectronic properties. d-nb.info The band gap, which governs the material's interaction with light, is controlled by the positions of the anion-p states that form the valence bands. d-nb.info The hybridization of antimony s-states with halogen-p and chalcogen-p states near the valence band maximum can lead to high dispersion and lower hole effective mass, which is beneficial for charge transport. d-nb.info

For example, in Sb₄O₅Br₂, the layered crystal structure results in dispersive valence bands, which is a desirable property for p-type transparent conducting materials. d-nb.info The stereochemical activity of the Sb³⁺ lone pair can also play a significant role in determining the properties of these materials, influencing everything from crystal symmetry to nonlinear optical responses. bohrium.com A deeper comprehension of these relationships will enable the rational design of antimony bromide oxides with optimized performance for applications such as solar cells, transparent conductors, and radiation detectors. d-nb.infoosti.gov

Advanced Computational Modeling for Rational Design and Predictive Material Discovery

Computational modeling, particularly density functional theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new this compound materials. These methods allow researchers to predict the structural, electronic, and optical properties of hypothetical compounds before they are synthesized in the lab, saving significant time and resources.

First-principles calculations can be used to:

Predict stable crystal structures: By calculating the formation energies of different atomic arrangements, researchers can identify the most likely crystal structures for novel stoichiometries.

Calculate electronic band structures: This provides insights into the material's conductivity, band gap, and potential for optoelectronic applications. d-nb.info For example, DFT calculations have been used to predict a bandgap of 3.2 eV for SbBr₃, although experimental measurements show a lower value of 2.8 eV due to effects not fully captured by standard DFT.

Simulate spectroscopic properties: This can aid in the interpretation of experimental data and provide a deeper understanding of the material's properties.

Screen large numbers of candidate materials: High-throughput computational screening combined with machine learning can rapidly identify promising materials from a vast chemical space.

Recent computational studies have explored the electronic structures of various antimony oxides and oxyhalides, providing valuable insights into their potential as transparent conducting oxides and optoelectronic materials. researchgate.netchemrxiv.orgresearchgate.net

Investigation of Synergistic Effects in Mixed-Halide and Doped Antimony Oxybromide Systems

Introducing other halogens (e.g., chlorine, iodine) to create mixed-halide antimony oxybromides, or doping with other elements, offers a powerful strategy for tuning the material's properties.

Mixed-Halide Systems: The formation of mixed halides can lead to significant changes in the electronic and optical properties. For example, in lead-free mixed halide perovskites like Cs₃Sb₂ClₓBr₉₋ₓ, the incorporation of a second halide can enhance charge transfer and separation while allowing for precise tuning of the bandgap. researchgate.net Theoretical calculations have shown that the formation of mixed Cl/Br halides can lead to favorable charge redistribution and strengthened CO₂ adsorption and activation, boosting photocatalytic performance. researchgate.net

Doped Systems: Doping this compound with other elements can be used to introduce new functionalities or enhance existing properties. For instance, doping can be used to control the charge carrier concentration, making the material more suitable for electronic applications. Research into doping antimony-based materials is an active area, with the goal of developing new materials for applications such as transparent conductors and solar cells. d-nb.info

Integration with Other Advanced Materials for Multifunctional Hybrid Architectures

The integration of this compound with other advanced materials to create multifunctional hybrid architectures is a promising avenue for future research. By combining the unique properties of this compound with those of other materials, it is possible to create novel composites with enhanced performance or entirely new functionalities.

One example is the combination of hydroxyl-containing antimony oxide bromide nanorods with the biopolymer chitosan (B1678972) to form an organic-inorganic hybrid material. nih.gov This composite film was shown to be biocompatible and could be used to construct a biosensor. nih.gov Another area of exploration is the creation of hybrid materials with organic molecules. For instance, lead-free hybrid antimony bromides incorporating organic molecules have been synthesized, exhibiting bright broadband emission and high photoluminescence quantum yields, making them promising for lighting and display applications. nih.gov

Future research in this area could involve combining this compound with:

Graphene or other 2D materials: To enhance electrical conductivity and mechanical strength.

Quantum dots: For applications in light-emitting devices and bio-imaging.

Polymers: To create flexible and transparent electronic devices. acs.org

These hybrid architectures could open up new possibilities for this compound in a wide range of fields, from electronics and optoelectronics to catalysis and biomedical devices.

Q & A

Basic Research Questions

Q. How does antimony tribromide (SbBr₃) decompose in aqueous environments, and what experimental precautions are required?

  • Methodological Answer : Antimony tribromide hydrolyzes in water to form antimony oxide (Sb₂O₃) and hydrobromic acid (HBr). To study this reaction:

  • Conduct hydrolysis in controlled, inert environments (e.g., under nitrogen) to avoid side reactions with atmospheric moisture .
  • Use pH monitoring to track HBr formation and quantify reaction progress.
  • Employ spectroscopic techniques (e.g., FTIR or Raman) to identify intermediate phases like SbOBr.
  • Safety : Handle SbBr₃ in fume hoods due to corrosive HBr release; use acid-resistant gloves and eyewear .

Q. What spectroscopic methods are suitable for characterizing antimony bromide oxide compounds?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze vapor-phase SbBr₃ to determine electronic transitions and bandgap properties (e.g., absorption peaks at ~300–400 nm) .
  • X-ray Diffraction (XRD) : Identify crystalline phases (e.g., Sb₂O₃ vs. SbOBr) post-synthesis .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability and decomposition pathways (e.g., mass loss at 170–200°C due to HBr release) .

Advanced Research Questions

Q. How does temperature influence catalytic selectivity in ethylene carbonate reactions using SbBr₃-derived catalysts?

  • Methodological Answer :

  • At 170–180°C , SbBr₃-based catalysts (e.g., tetraphenyl SbBr) decompose ethylene carbonate (EC) with low selectivity (<50%) to ethylene oxide (EO), favoring acetaldehyde instead.
  • At 125–130°C , selectivity improves (~53% EO) but conversion drops to 7% .
  • Experimental Design :
  • Use gas chromatography (GC) to quantify EO and byproducts.
  • Optimize catalyst loading (e.g., 2.5 mol%) and reaction time (2–3 hrs) .
  • Data Contradiction : Higher temperatures reduce EO yield despite faster EC decomposition, suggesting competing reaction pathways (e.g., radical vs. ionic mechanisms) .

Q. How are hydroxyl-containing antimony oxide bromide (Sb-O-Br) nanorods synthesized for biosensor applications?

  • Methodological Answer :

  • Hydrothermal Synthesis : Combine SbBr₃ with chitosan in acidic media (pH 4–5) at 80–100°C for 12–24 hrs to form Sb-O-Br nanorods .
  • Functionalization : Crosslink with glutaraldehyde to enhance biocompatibility for glucose oxidase immobilization .
  • Performance Testing : Use cyclic voltammetry to measure electron transfer efficiency in glucose sensing (sensitivity: ~0.5–1.0 μA/mM) .

Q. What challenges arise in synthesizing antimony oxide via carbothermal reduction of SbBr₃ under microwave fields?

  • Methodological Answer :

  • Reduction Mechanism : SbBr₃ reacts with carbon at 800–1000°C under microwaves, producing Sb₂O₃ and CO/CO₂.
  • Key Challenges :
  • Purity : Trace Br residues (>100 ppm) can degrade electrical properties; use post-synthesis washing with NH₃·H₂O .
  • Morphology Control : Microwave power (500–800 W) must be optimized to prevent agglomeration (SEM analysis recommended) .
  • Yield Optimization : Achieve 92% yield at 95% purity via iterative temperature ramping (10°C/min) .

Key Safety and Handling Guidelines

  • Storage : Keep SbBr₃ in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill Management : Neutralize HBr leaks with NaHCO₃ and collect residues using silica gel .
  • Toxicity : Sb₂O₃ (decomposition product) is a suspected carcinogen; use fume hoods and PPE .

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